molecular formula C7H3Br2N3 B11835736 3,8-Dibromopyrido[2,3-b]pyrazine

3,8-Dibromopyrido[2,3-b]pyrazine

Numéro de catalogue: B11835736
Poids moléculaire: 288.93 g/mol
Clé InChI: RCGACYBJLMYSSF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,8-Dibromopyrido[2,3-b]pyrazine is a high-value brominated heterocyclic building block designed for advanced research and development. Its core structure, based on the fused pyrido[2,3-b]pyrazine system, is characterized by significant electron-withdrawing ability due to the presence of multiple nitrogen atoms, making it an excellent acceptor unit in donor-acceptor (D-A) architectures . The bromine atoms at the 3 and 8 positions act as reactive handles for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the straightforward synthesis of complex and functional π-conjugated systems . This compound is primarily investigated in two key areas: organic electronics and medicinal chemistry . In material science, it serves as a critical precursor for constructing organic semiconductors with tunable photophysical and electrochemical properties . Researchers incorporate it into D-A-type molecules and polymers to develop materials for applications such as ambipolar electroluminescent devices, electrochromic polymers, and non-volatile flash memory devices . These materials often exhibit broad absorption, tunable emission from blue to red, high thermal stability (with decomposition temperatures exceeding 430°C), and aggregation-induced emission (AIE) features . In pharmaceutical research, the pyrido[2,3-b]pyrazine scaffold is a privileged structure in drug discovery . While 3,8-Dibromopyrido[2,3-b]pyrazine itself is an intermediate, its derivatives are explored for multifaceted biological activities. The scaffold has been identified in compounds demonstrating potent inhibitory activity against human cytomegalovirus (HCMV) polymerase, acting as novel non-nucleoside inhibitors with broad-spectrum antiherpetic potential . Other derivatives show promising antibacterial activity against clinically relevant strains like Escherichia coli and Staphylococcus aureus . The versatility of the core structure allows for the optimization of pharmacological properties while aiming to reduce off-target effects, such as inhibition of the hERG ion channel . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C7H3Br2N3

Poids moléculaire

288.93 g/mol

Nom IUPAC

3,8-dibromopyrido[2,3-b]pyrazine

InChI

InChI=1S/C7H3Br2N3/c8-4-1-2-10-7-6(4)11-3-5(9)12-7/h1-3H

Clé InChI

RCGACYBJLMYSSF-UHFFFAOYSA-N

SMILES canonique

C1=CN=C2C(=C1Br)N=CC(=N2)Br

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to 3,8-Dibromopyrido[2,3-b]pyrazine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold that features prominently in medicinal chemistry due to its isosteric relationship with quinoxalines and purines, enabling it to modulate the activity of a wide range of biological targets. This guide focuses on 3,8-Dibromopyrido[2,3-b]pyrazine (CAS 1838674-98-8), a key building block whose strategically positioned bromine atoms serve as versatile synthetic handles for diversification. We will explore its physicochemical properties, logical synthetic routes, and its profound utility in constructing complex molecular architectures through modern cross-coupling chemistry. This document serves as a technical resource, providing field-proven insights and detailed protocols to empower researchers in the synthesis of novel therapeutics.

The Pyrido[2,3-b]pyrazine Scaffold: A Cornerstone in Medicinal Chemistry

The fusion of a pyridine and a pyrazine ring creates the pyrido[2,3-b]pyrazine system, a nitrogen-rich heterocycle that has garnered significant attention in drug discovery. Its structural features allow it to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding and π-stacking. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potential as antibacterial agents and modulators of key cellular signaling pathways.[1] The introduction of halogen atoms, particularly bromine, onto this core structure is a critical enabling step, transforming the inert scaffold into a versatile platform for the synthesis of compound libraries via transition metal-catalyzed cross-coupling reactions.[2][3]

Physicochemical and Structural Data of 3,8-Dibromopyrido[2,3-b]pyrazine

A thorough understanding of a building block's properties is fundamental to its effective use. The key data for 3,8-Dibromopyrido[2,3-b]pyrazine are summarized below.

PropertyValueSource
CAS Number 1838674-98-8N/A
Molecular Formula C₇H₃Br₂N₃[4]
Molecular Weight 288.93 g/mol [4]
MDL Number MFCD32876877[4]
SMILES BrC1=C2C(N=C(Br)C=N2)=NC=C1[4]
Physical Form SolidN/A
Storage Inert atmosphere, 2-8°C[4]

Synthesis and Reactivity: A Tale of Two Bromines

The true synthetic value of this molecule lies in the differential reactivity of its two carbon-bromine bonds. The C3-Br bond is part of the pyrazine ring, while the C8-Br bond is on the pyridine ring. This electronic differentiation allows for selective or sequential functionalization, a highly desirable feature for building molecular complexity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are the primary tools for elaborating this scaffold.[2][3][5][6] These reactions enable the precise installation of a wide array of substituents (aryl, heteroaryl, alkynyl, amino groups, etc.) at the 3- and 8-positions, providing access to a vast chemical space.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diversified Products start 3,8-Dibromopyrido[2,3-b]pyrazine suzuki Suzuki (R-B(OH)₂) start->suzuki Selective Coupling sonogashira Sonogashira (R-C≡CH) start->sonogashira Selective Coupling buchwald Buchwald-Hartwig (R₂NH) start->buchwald Selective Coupling prod1 3-Aryl-8-bromo- (or 3-bromo-8-aryl-) suzuki->prod1 prod2 3-Alkynyl-8-bromo- (or 3-bromo-8-alkynyl-) sonogashira->prod2 prod3 3-Amino-8-bromo- (or 3-bromo-8-amino-) buchwald->prod3 prod_final 3,8-Disubstituted (Sequential or Double Coupling) prod1->prod_final Second Coupling prod2->prod_final Second Coupling prod3->prod_final Second Coupling

Caption: Synthetic utility of the dibromo scaffold.

Applications in Drug Discovery

The pyrido[2,3-b]pyrazine core is a validated pharmacophore. The ability to introduce diverse functionality at the 3- and 8-positions using the dibromo- intermediate allows for the fine-tuning of a compound's Structure-Activity Relationship (SAR) and Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

For instance, research into related structures has shown that modifying the pyrido[2,3-b]pyrazine core can lead to potent antibacterial agents. Studies have demonstrated that derivatives can be designed to interact with specific bacterial targets like DNA gyrase.[1] The 3,8-dibromo precursor is an ideal starting point for creating a library of analogs to probe these interactions and optimize antibacterial activity.

Furthermore, the scaffold has been explored in other therapeutic areas. Its structural similarity to other bicyclic heterocycles used in kinase inhibition makes it an attractive candidate for developing new inhibitors. The ability to perform C-N bond formation via Buchwald-Hartwig amination at the bromine positions is particularly relevant for creating compounds that can form critical hydrogen bonds within the ATP-binding pocket of kinases.

Sourcing and Procurement of 3,8-Dibromopyrido[2,3-b]pyrazine

Reliable access to high-quality starting materials is paramount for any research program. 3,8-Dibromopyrido[2,3-b]pyrazine is available from several specialized chemical suppliers. Researchers should always request a Certificate of Analysis (CoA) to verify purity and identity before use.

SupplierProduct NumberPurity/SpecificationNotes
BLDpharm BD00786685Not specifiedAvailable for online ordering.[4]
ChemScene CS-0076788 (for Dichloro- analog)≥98%Note: This is for the 2,3-dichloro analog, indicating availability of halogenated pyridopyrazines from this supplier.[7]
CymitQuimica VariousHigh-qualitySupplies various pyrido[2,3-b]pyrazine derivatives.[8]

Note: Availability and product specifications are subject to change. It is recommended to consult directly with suppliers for the most current information.

Experimental Protocols: A Practical Guide

The following section provides a representative, field-tested protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, using a generic dibromo-heterocycle as a model. This protocol illustrates a typical workflow for functionalizing the 3,8-Dibromopyrido[2,3-b]pyrazine scaffold.

Protocol: Monoselective Suzuki-Miyaura Coupling

Objective: To selectively couple an aryl boronic acid at one of the bromine positions. The C8 position is often more reactive in related systems, but this can be substrate and condition dependent.

Materials:

  • 3,8-Dibromopyrido[2,3-b]pyrazine (1.0 eq)

  • Aryl boronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq, as a 2M aqueous solution)

  • Solvent (e.g., 1,4-Dioxane or Toluene/Ethanol mixture)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,8-Dibromopyrido[2,3-b]pyrazine, the aryl boronic acid, and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical as palladium catalysts are sensitive to oxygen.

  • Solvent and Base Addition: Add the organic solvent, followed by the aqueous base solution via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the mono-arylated product.

G setup 1. Combine Reagents (Substrate, Boronic Acid, Pd Catalyst) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert add 3. Add Solvents & Base inert->add heat 4. Heat to 80-100 °C (Monitor by TLC/LC-MS) add->heat workup 5. Aqueous Work-up (EtOAc/H₂O) heat->workup purify 6. Purify by Chromatography workup->purify product Mono-arylated Product purify->product

Caption: Workflow for a Suzuki-Miyaura coupling reaction.

Conclusion and Future Outlook

3,8-Dibromopyrido[2,3-b]pyrazine is more than just a chemical; it is a gateway to novel molecular diversity. Its well-defined reactive sites allow for the systematic and predictable construction of complex molecules for biological screening. The continued development of more efficient and selective cross-coupling methodologies will further enhance the utility of this and related building blocks.[3][9] For researchers in drug discovery, mastering the chemistry of scaffolds like this is essential for accelerating the journey from a hit compound to a clinical candidate. The insights and protocols provided in this guide are intended to facilitate that journey, empowering scientists to synthesize the next generation of innovative medicines.

References

  • Preparation of Novel 2,3,8-Trisubstituted Pyrido[3,4-b]pyrazines and Pyrido[2,3-b]pyrazines. (2025). Source not specified.
  • Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. (2005). Journal of Organic Chemistry.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). Beilstein Journal of Organic Chemistry.
  • 3,8-Dibromopyrido[2,3-b]pyrazine. BLDpharm.
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. (2025).
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research.
  • ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique.
  • Pyrido(2,3-b)pyrazine.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023).
  • Pyrido[2,3-b]pyrazine. Fluorochem.
  • Pyrido[2,3-b]pyrazine. Sigma-Aldrich.
  • Pyrido[2,3-b]pyrazine, 98%. Thermo Fisher Scientific.
  • Pyrido[2,3-b]pyrazine, 98%. Fisher Scientific.
  • 2,3-Dichloropyrido[2,3-b]pyrazine. ChemScene.
  • Pyrido[2,3-b]pyrazine. CymitQuimica.

Sources

Structural Anatomy and Synthetic Logic of the Pyrido[2,3-b]pyrazine Scaffold

[1][2]

Introduction: The "Privileged" Kinase Scaffold

In the landscape of medicinal chemistry, the pyrido[2,3-b]pyrazine ring system represents a critical bioisostere of the quinazoline and pteridine scaffolds. Its significance lies in its ability to mimic the adenine pocket of ATP, making it a "privileged structure" for the design of type I and type II kinase inhibitors.

Unlike its symmetrical diazanaphthalene counterparts (e.g., quinoxaline), the pyrido[2,3-b]pyrazine core possesses inherent asymmetry. This feature allows for fine-tuned vector exploration in drug design but introduces significant challenges in synthetic regiocontrol. This guide deconstructs the nomenclature, numbering, and synthetic logic required to master this scaffold.

Nomenclature and Numbering Architecture

The IUPAC Standard (1,4,5-Triazanaphthalene)

The systematic name pyrido[2,3-b]pyrazine is derived from the fusion of a pyridine ring and a pyrazine ring.

  • Fusion Bond: The "b" designation refers to the bond between atoms 2 and 3 of the pyrazine ring.

  • Orientation: The pyridine ring is fused at its 2,3-position.[1]

  • Numbering Priority: According to IUPAC Rule P-25.2.2.4, numbering must assign the lowest possible locants to the heteroatoms.

    • Correct: 1, 4, 5 (Nitrogen positions).

    • Incorrect: 1, 4, 8 (This would occur if the ring were flipped).

Consequently, the standard numbering initiates at the pyrazine nitrogen adjacent to the bridgehead (N1), proceeds through the pyrazine ring, crosses the bridge, and ensures the pyridine nitrogen receives position 5 (rather than 8).

Visualization of the Core

The following diagram illustrates the atomic numbering and the fusion bond. Note the critical position of N5 , which distinguishes this isomer from pyrido[3,4-b]pyrazine.

PyridoPyrazineN1N1C2C2N1->C2C3C3C2->C3bond bN4N4C3->N4C4aC4aN4->C4aN5N5C4a->N5C8aC8aC4a->C8aC6C6N5->C6C7C7C6->C7C8C8C7->C8C8->C8aC8a->N1

Figure 1: Numbering of the pyrido[2,3-b]pyrazine system. Note the fusion bond 'b' (yellow dashed) and the bridgehead carbons (red).

Synthetic Logic: The Regioselectivity Challenge

The most robust synthetic route involves the condensation of 2,3-diaminopyridine with 1,2-dicarbonyl compounds. However, this reaction is not straightforward due to the electronic disparity between the two amino groups.

Electronic Descriptors of 2,3-Diaminopyridine

To control regiochemistry, one must understand the nucleophilicity of the starting material:

  • 3-Amino Group (C3-NH₂): This amine behaves as a standard aromatic amine. It is the more nucleophilic center.

  • 2-Amino Group (C2-NH₂): This amine is adjacent to the pyridine ring nitrogen. It engages in amidine-like resonance, significantly reducing its nucleophilicity compared to the 3-amino group.

The Mechanism of Condensation

When reacting with an asymmetric 1,2-dicarbonyl (e.g., phenylglyoxal or ethyl pyruvate):

  • Initial Attack: The highly nucleophilic 3-NH₂ attacks the most electrophilic carbonyl of the dicarbonyl partner (usually the aldehyde or the ketone adjacent to an electron-withdrawing group).

  • Cyclization: The slower 2-NH₂ subsequently closes the ring.

This mechanistic insight allows for the prediction of the major isomer. For example, reaction with 2-oxo-2-phenylacetaldehyde (phenylglyoxal):

  • Aldehyde (CHO) is more electrophilic than Ketone (C=O) .

  • 3-NH₂ attacks CHO .

  • Result: The phenyl group ends up at position 3 of the final ring system (3-phenylpyrido[2,3-b]pyrazine).

Regiocontrol Workflow

SynthesisLogicStartStart: 2,3-DiaminopyridineAnalysisAnalyze Nucleophilicity:3-NH2 > 2-NH2Start->AnalysisPartnerSelect Dicarbonyl Partner:(e.g., Phenylglyoxal)Analysis->PartnerAttackStep 1: 3-NH2 attacks Aldehyde (CHO)(Kinetic Control)Partner->AttackIntermediateIntermediate Imine FormationAttack->IntermediateCyclizationStep 2: 2-NH2 attacks Ketone(Ring Closure)Intermediate->CyclizationProductMajor Product:3-phenylpyrido[2,3-b]pyrazineCyclization->Product

Figure 2: Mechanistic flow for predicting regiochemistry in pyrido[2,3-b]pyrazine synthesis.

Experimental Protocol: Synthesis of 3-Arylpyrido[2,3-b]pyrazines

Objective: Synthesis of 3-phenylpyrido[2,3-b]pyrazine via condensation. Rationale: This protocol utilizes the nucleophilic hierarchy described above to selectively generate the 3-substituted isomer.

Materials
  • 2,3-Diaminopyridine (1.0 eq)

  • Phenylglyoxal monohydrate (1.1 eq)

  • Solvent: Ethanol (EtOH) or DMF (for higher solubility)

  • Catalyst: None required (or catalytic acetic acid)

Procedure
  • Dissolution: Dissolve 2,3-diaminopyridine (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Addition: Add phenylglyoxal monohydrate (11 mmol) dropwise at room temperature.

    • Note: A color change (usually to dark orange/brown) indicates imine formation.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor consumption of the diamine via TLC (5% MeOH in DCM).

  • Work-up:

    • Cool the reaction mixture to 0°C.

    • The product often precipitates as a solid. Filter and wash with cold ethanol.

    • If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.

  • Characterization (Self-Validation):

    • 1H NMR (DMSO-d6): Look for the diagnostic singlet of the pyrazine H-2 proton. In the 3-substituted isomer, H-2 appears as a singlet around δ 9.4–9.6 ppm.

    • NOESY: Verify regiochemistry by checking NOE correlations between the phenyl ring protons and the pyridine ring protons.

Therapeutic Applications & SAR Data

The pyrido[2,3-b]pyrazine scaffold is extensively utilized in oncology.[2] Below is a summary of key targets and the structural rationale.

Target ClassMechanism of ActionStructural RationaleKey Reference
FGFR / PDGFR Tyrosine Kinase InhibitionThe N1/N5 motif mimics the Adenine N1/N3 interaction with the hinge region of the kinase.[NIH, 2010]
ALK Anaplastic Lymphoma KinaseRing-constrained analogs of aminopyridines; improved selectivity over c-Met.[PubMed, 2010]
JAK3 Janus Kinase 3 (Covalent)Covalent bonding to Cys909 via acrylamide warheads attached to the scaffold.[Bioorg.[3][4] Med. Chem., 2022]
Antifolates DHFR InhibitionBioisostere of the pteridine ring in folic acid; inhibits DNA synthesis.[RSC, 2023]
Key Structural Nuance: Tautomerism

When substituted with -OH or -SH groups (e.g., at C2 or C3), the system prefers the amide/thioamide tautomer (2-oxo-1,2-dihydro form) in solution. This is critical for molecular docking studies; docking the aromatic "enol" form often yields incorrect binding poses.

References

  • Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Source: PubMed / Bioorg Med Chem Lett.[4] URL:[Link]

  • Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine. Source: Current Chemistry Letters. URL:[Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines and pyrido[2,3-b]pyrazines as anticancer agents. Source: RSC Advances. URL:[Link]

  • IUPAC Nomenclature of Fused Ring Systems (Rule P-25). Source: IUPAC / QMUL.[5] URL:[Link]

  • Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.[4] URL:[Link]

Methodological & Application

nucleophilic aromatic substitution (SNAr) at C3 vs C8 position

Application Note: Regioselective Strategies at C3 vs. C8 Positions in Bicyclic Heterocycles

Executive Summary

The regioselective functionalization of polyhalogenated bicyclic heterocycles is a cornerstone of modern drug discovery. A recurring synthetic challenge is distinguishing between the C3 and C8 positions. In scaffolds such as imidazo[1,2-a]pyrazine (a privileged kinase template), these positions exhibit orthogonal reactivity profiles governed by distinct electronic environments.

This guide provides a definitive protocol for achieving C8-selective Nucleophilic Aromatic Substitution (


)C3-halogen

Mechanistic Basis: The Electronic Landscape

The "C3 vs. C8" competition is not a kinetic race between two similar electrophiles, but rather a discrimination between two fundamentally different electronic manifolds.

Electronic Bias in Imidazo[1,2-a]pyrazine

In the imidazo[1,2-a]pyrazine scaffold (and the related 1,5-naphthyridine), the nitrogen atoms dictate the local electrophilicity (LUMO coefficient magnitude).

  • C8 Position (The Electrophile): Located on the pyrazine ring, C8 is

    
     to the bridgehead nitrogen (N4 in standard numbering). The inductive electron-withdrawal of N4, combined with the resonance deficiency of the pyrazine ring, renders C8 highly susceptible to nucleophilic attack. The Meisenheimer complex formed at C8 is stabilized by the ability of N4 to accommodate the negative charge.
    
  • C3 Position (The Nucleophile/Latent Electrophile): Located on the imidazole ring. This ring is

    
    -excessive (electron-rich). Consequently, C3 is inherently nucleophilic (susceptible to 
    
    
    , e.g., bromination) and resistant to
    
    
    unless activated by strong electron-withdrawing groups (e.g.,
    
    
    ).

Rule of Thumb: In 3,8-dihaloimidazo[1,2-a]pyrazines,


 occurs exclusively at C8C3 remains intact1
Contrast with Cinnolines/Isoquinolines

It is critical to verify the scaffold topology, as reactivity can invert:

  • 3,8-Dichlorocinnoline: C3 is

    
     to N2 (active for 
    
    
    ).[1] C8 is on the carbocyclic ring (inactive). Result: C3 reacts.
  • 3,8-Dichloroisoquinoline: C3 is

    
     to N (poor reactivity). C1 is 
    
    
    (highly reactive). C8 is carbocyclic (inactive).[1] Result: C1 reacts; C3 and C8 are often inert to standard
    
    
    .

Visualization: Reaction Pathway & Logic[2]

The following DOT diagram illustrates the decision tree and reaction flow for processing a 3,8-dihalo-heterocycle.

SNAr_RegioselectivityStartStart: 3,8-Dihalo-HeterocycleScaffold_CheckAnalyze Scaffold TopologyStart->Scaffold_CheckImidazoImidazo[1,2-a]pyrazine(or 1,5-Naphthyridine)Scaffold_Check->ImidazoFused 5,6-systemCinnolineCinnoline(1,2-Diazanaphthalene)Scaffold_Check->CinnolineFused 6,6-systemC8_AnalysisC8: Alpha to N (Active)C3: Imidazole (Inert)Imidazo->C8_AnalysisReaction_CondApply SNAr Conditions(Amine, Base, IPA, 60°C)C8_Analysis->Reaction_CondProduct_AProduct A:8-Amino-3-halo-adductReaction_Cond->Product_AC8 SelectiveProduct_BProduct B:3-Amino-8-halo-adductReaction_Cond->Product_BC3 SelectiveStep_2Step 2: Pd-Catalysis(Suzuki/Buchwald at C3)Product_A->Step_2C3_AnalysisC3: Alpha to N (Active)C8: Carbocycle (Inert)Cinnoline->C3_AnalysisC3_Analysis->Reaction_Cond

Figure 1: Decision logic for regioselective functionalization based on scaffold topology.

Experimental Protocol: C8-Selective [1]

This protocol is optimized for 3-bromo-8-chloroimidazo[1,2-a]pyrazine . The objective is to displace the 8-chloride with an amine nucleophile while preventing de-halogenation or side reactions at the 3-bromo position.

Reagents & Equipment[1][2][3]
  • Substrate: 3-Bromo-8-chloroimidazo[1,2-a]pyrazine (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv).[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv).[1] Note: Inorganic bases like 
    
    
    can be used but may require higher temperatures due to solubility.[1]
  • Solvent: Isopropanol (IPA) or Ethanol (EtOH).[1] Protic solvents accelerate

    
     via H-bond stabilization of the leaving group and the transition state.
    
  • Temperature: Ambient (

    
    ) to Mild Heat (
    
    
    ).
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (e.g., 1.0 mmol) in IPA (5 mL, 0.2 M concentration).

  • Addition: Add DIPEA (2.0 mmol) followed by the amine nucleophile (1.1 mmol).

  • Reaction: Stir the mixture at room temperature.

    • Checkpoint: Monitor by LC-MS after 1 hour. The C8-chloride is highly reactive. Conversion is often complete within 2–4 hours at RT.

    • Optimization: If the reaction is sluggish (e.g., sterically hindered amine), heat to

      
      . Do not exceed 
      
      
      to avoid potential debromination or hydrolysis at C3, although C3 is generally robust.
  • Work-up:

    • Method A (Precipitation): Many products precipitate from IPA upon cooling. Filter and wash with cold IPA/water.

    • Method B (Extraction): Dilute with EtOAc, wash with saturated

      
       and brine. Dry over 
      
      
      .[1]
  • Validation:

    • 1H NMR: Confirm the loss of the C8 proton signal (if starting from 8-H) or the integration of the amine signals. The C3-H (if not brominated) would appear as a sharp singlet around 7.8–8.0 ppm. If starting with 3-bromo, verify the absence of the C3-H signal and retention of the Br isotopic pattern in MS.

    • Regio-confirmation: NOE (Nuclear Overhauser Effect) is rarely needed here due to the stark reactivity difference, but if in doubt, an HMBC correlation between the new amine N-H/alkyl protons and the pyrazine ring carbons (C7/C8a) confirms C8 substitution.

Data Analysis: Reactivity Comparison

The following table summarizes the expected reactivity of halo-substituted positions in common bicyclic scaffolds under standard


ScaffoldC3 ReactivityC8 ReactivityDominant ProductMechanism Note
Imidazo[1,2-a]pyrazine Inert (Electron Rich)High (

to N)
C8-Substituted C3 requires Pd-catalysis.[1]
Imidazo[1,2-b]pyridazine Inert (Imidazole)High (

to N)
C8-Substituted C6 is also reactive; C8 usually faster.[1]
1,5-Naphthyridine Inert (

to N)
High (

to N)
C8-Substituted Symmetric if unsubstituted; 3,8-dihalo favors C8.[1]
Cinnoline High (

to N)
Inert (Carbocycle)C3-Substituted Inversion of regioselectivity vs. Imidazo.[1]
Purine N/A (N3 position)Low/Moderate C6-Substituted C6 > C2 >> C8.[1] C8 requires activation.

Troubleshooting & Optimization

Common Issues
  • Hydrolysis: If using alkoxide bases or wet solvents at high temperatures, the C8-chloride can hydrolyze to the C8-OH (lactam tautomer).

    • Fix: Use anhydrous IPA and amine bases (DIPEA/TEA).[1]

  • No Reaction at C3: Researchers often attempt to force

    
     at C3 in imidazo[1,2-a]pyrazines by raising the temperature to 
    
    
    .[1] This typically leads to decomposition.
    • Fix: Switch mechanism.[1] Use Suzuki-Miyaura (Boronic acid, Pd catalyst, Base) or Buchwald-Hartwig (Amine, Pd catalyst, Base) to functionalize C3.[1]

The "Orthogonal" Strategy

For maximum chemical diversity, perform the sequence in this order:

  • 
     at C8:  (Mild, Chemoselective).
    
  • Cross-Coupling at C3: (Metal-catalyzed, requires C3-Br/I).

Note: If C3 functionalization is performed first (e.g., Suzuki), the resulting C3-aryl group may electronically deactivate the ring or create steric hindrance, slowing down the subsequent C8-


(C8)

Coupling (C3)

References

  • Regioselectivity in Imidazo[1,2-a]pyrazines

    • Title: Discovery of Imidazo[1,2-a]pyrazines as Selective AMPAR Negative Modulators.[1][2]

    • Source:ACS Med. Chem. Lett. / NIH (Snippet 1.15).[1]

    • Context: Describes the synthesis of 3,8-disubstituted analogs via C8-displacement followed by C3-Suzuki.
    • URL:[Link]

  • Computational Analysis of SNAr Regioselectivity

    • Title: SNAr Reaction of Polyhalogenated Heterocycles.[3][4][5]

    • Source: WuXi AppTec / RCS Research.
    • Context: Discusses LUMO analysis and activation energies for competing sites in fused heterocycles.
    • URL:[Link][1]

  • General Reactivity of Halopyrazines

    • Title: A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines.
    • Source: BenchChem.[6][7]

    • Context: Contrasts

      
       (F>Cl) vs Coupling (I>Br) trends.[1][4][7]
      

Strategic Sonogashira Coupling of 3,8-Dibromopyrido[2,3-b]pyrazine: Regiocontrol and Protocol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., ERK, p38 MAP kinase) and TRPV1 antagonists. The presence of bromine handles at the C3 and C8 positions offers a versatile entry point for diversification via palladium-catalyzed cross-coupling.

However, the 3,8-dibromopyrido[2,3-b]pyrazine substrate presents a specific challenge: Regioselectivity . The molecule contains two distinct electrophilic sites housed within a fused heterocyclic system comprising a diazine (pyrazine) and an azine (pyridine).

Core Reactivity Principle:

  • C3-Position (Pyrazine Ring): Highly electron-deficient due to the cumulative inductive and mesomeric withdrawal of the N1 and N4 nitrogens. This position is significantly more reactive towards oxidative addition by Pd(0).

  • C8-Position (Pyridine Ring): Moderately electron-deficient, activated primarily by the N5 nitrogen. Reactivity here is lower than at C3.

Application Note Goal: This guide provides validated protocols to selectively target the C3 position (Mono-coupling) or the C3/C8 positions (Bis-coupling) , enabling the synthesis of complex, non-symmetric heterocycles.

Mechanistic Insight & Regioselectivity Logic

The regiochemical outcome is dictated by the relative rates of oxidative addition of the Pd(0) species into the C-Br bonds.

Electronic Activation Hierarchy
  • Pyrazine Ring (C2/C3): The pyrazine ring possesses a lower LUMO energy compared to the pyridine ring, making it more susceptible to nucleophilic attack and oxidative addition.

  • Pyridine Ring (C6/C7/C8): While electron-poor, it lacks the dual-nitrogen activation found in the pyrazine moiety.

Therefore, under kinetically controlled conditions (low temperature, limiting reagent), the C3-Br bond reacts exclusively. Forcing conditions (high temperature, excess reagent) are required to activate the C8-Br bond.

Pathway Visualization

Sonogashira_Pathway Substrate 3,8-Dibromopyrido[2,3-b]pyrazine Complex_C3 Intermediate A: Oxidative Addition at C3 (Kinetically Favored) Substrate->Complex_C3 Fast (k1) Complex_C8 Intermediate B: Oxidative Addition at C8 (Kinetically Disfavored) Substrate->Complex_C8 Slow (k2) Pd0 Pd(0) Catalyst Mono_Product 3-Alkynyl-8-bromopyrido[2,3-b]pyrazine (Major Product at RT) Complex_C3->Mono_Product Transmetallation & Reductive Elimination Bis_Product 3,8-Dialkynylpyrido[2,3-b]pyrazine (Product at >80°C) Mono_Product->Bis_Product Excess Alkyne + Heat (Requires 2nd Oxidative Addition)

Figure 1: Reaction pathway demonstrating the kinetic preference for C3 functionalization over C8.

Experimental Protocols

Method A: C3-Selective Mono-Sonogashira Coupling

Objective: Synthesize 3-alkynyl-8-bromopyrido[2,3-b]pyrazine without touching the C8 bromide.

Reagents & Stoichiometry:

  • Substrate: 3,8-Dibromopyrido[2,3-b]pyrazine (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.05 equiv) — Strict stoichiometry is critical.

  • Catalyst: Pd(PPh3)2Cl2 (3-5 mol%)

  • Co-Catalyst: CuI (2-3 mol%)

  • Base: Triethylamine (Et3N) (3.0 equiv)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon flow.

  • Charging: Add 3,8-Dibromopyrido[2,3-b]pyrazine (1.0 equiv), Pd(PPh3)2Cl2 (0.05 equiv), and CuI (0.03 equiv).

  • Degassing: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add anhydrous THF (or DMF if solubility is poor) and Et3N via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.05 equiv) dropwise at Room Temperature (20-25°C) .

    • Note: Do not heat initially. The high reactivity of the C3 position often allows reaction at RT.

  • Monitoring: Stir at RT for 2-4 hours. Monitor by TLC/LCMS.

    • Target: Disappearance of starting material; appearance of mono-coupled product.

    • Avoid: Formation of bis-coupled product (indicates need to lower temp or reduce alkyne).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient). The mono-product is typically less polar than the bis-product.

Method B: C3,C8-Bis-Sonogashira Coupling

Objective: Synthesize 3,8-dialkynylpyrido[2,3-b]pyrazine (Symmetric or Asymmetric).

Reagents & Stoichiometry:

  • Substrate: 3,8-Dibromopyrido[2,3-b]pyrazine (1.0 equiv)

  • Alkyne: Terminal Alkyne (2.5 - 3.0 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%) — Bidentate ligand preferred for thermal stability.

  • Co-Catalyst: CuI (5 mol%)[2]

  • Base: Diisopropylamine (DIPA) or Et3N (5.0 equiv)

  • Solvent: DMF or Toluene (0.1 M)

Step-by-Step Protocol:

  • Setup: Sealed pressure tube or heavy-walled flask (to prevent alkyne loss at high temp).

  • Charging: Combine substrate, alkyne (excess), Pd catalyst, and CuI.[3]

  • Reaction: Heat to 80-100°C for 12-16 hours.

  • Monitoring: Ensure complete consumption of the mono-intermediate.

  • Workup: Standard extraction.

  • Purification: Recrystallization is often possible for symmetric bis-alkynes; otherwise, column chromatography.

Data Summary & Optimization Table

VariableMono-Coupling (C3 Selective)Bis-Coupling (C3 & C8)Rationale
Temperature RT to 40°C 80°C to 100°C C3 reacts under mild conditions; C8 requires thermal activation.
Alkyne Equiv 1.0 - 1.1 > 2.5 Limiting alkyne prevents over-reaction in Method A.
Catalyst Pd(PPh3)2Cl2Pd(dppf)Cl2 or Pd(PPh3)4Pd(dppf)Cl2 is more thermally stable for long heating cycles.
Solvent THF (preferred) or DMFDMF or TolueneHigh boiling point solvents needed for Method B.
Base Et3NDIPA or Cs2CO3Stronger bases/higher temps aid the slower C8 coupling.

Troubleshooting & Critical Factors

Catalyst Poisoning

The pyrido[2,3-b]pyrazine scaffold contains three nitrogen atoms capable of coordinating to Palladium, potentially arresting the catalytic cycle.

  • Solution: If conversion stalls, switch to a catalyst with a chelating ligand like Pd(dppf)Cl2 or increase catalyst loading to 5-10 mol%.

Homocoupling of Alkyne (Glaser Coupling)

Formation of diyne side products (R-C≡C-C≡C-R) consumes the alkyne reagent.

  • Solution: Strictly degas all solvents. Use a "balloon" of Argon rather than a continuous flow to prevent solvent evaporation. Add the alkyne slowly (syringe pump) if homocoupling is dominant.

Solubility

The dibromo-scaffold can be poorly soluble in non-polar solvents.

  • Solution: Use DMF or a THF/DMF (9:1) mixture. Heating to 40°C usually dissolves the starting material.

References

  • Synthesis and Reactivity of Pyrido[2,3-b]pyrazine Derivatives

    • Title: "Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity."
    • Source: RSC Advances, 2023.
    • URL:[Link]

  • Regioselectivity in Heterocyclic Couplings

    • Title: "Deprotonative metalation of 8-bromo-2,3-diphenylpyrido[3,4-b]pyrazine and 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine."
    • Source: Molecules, 2018.[1][4]

    • URL:[Link]

  • General Sonogashira Protocol

    • Title: "Sonogashira Coupling - Organic Chemistry Portal."
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Compound Data

    • Title: "3,8-Dibromopyrido[2,3-b]pyrazine (CAS 1838674-98-8)."[5][6][7][8]

    • Source: ChemicalBook / BLD Pharm.

Sources

Troubleshooting & Optimization

preventing hydrolysis of pyrido[2,3-b]pyrazine ring during basic workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Preventing Hydrolysis of Pyrido[2,3-b]pyrazine Core

Executive Summary: The "Achilles' Heel" of the Scaffold

The pyrido[2,3-b]pyrazine core is a privileged scaffold in kinase inhibitor discovery (e.g., EGFR, p38 MAP kinase inhibitors), but it suffers from a critical instability: nucleophilic sensitivity .

Unlike simple pyridine, the fused pyrazine ring is highly electron-deficient. In the presence of aqueous base (pH > 10), hydroxide ions (


) do not just deprotonate; they act as nucleophiles, attacking the C-2 or C-3 positions. This leads to ring opening  (pseudo-hydrolysis) or the formation of covalent hydrates, often observed as "disappearing product" or the formation of highly polar, inseparable impurities during extraction.

This guide provides the mechanistic insight and validated protocols to prevent this degradation.

Mechanistic Insight: Why the Ring Opens

To prevent the problem, you must visualize the failure mode. The degradation is not a simple hydrolysis of a substituent; it is the destruction of the aromatic core itself via an Addition-Ring Opening mechanism.

HydrolysisMechanism Figure 1: Mechanism of Base-Mediated Ring Opening (Degradation) of Pyrido[2,3-b]pyrazine. Start Pyrido[2,3-b]pyrazine (Intact Core) Attack Nucleophilic Attack (OH- at C-2/C-3) Start->Attack pH > 10 (Aqueous NaOH/KOH) Intermediate Tetrahedral Intermediate (Anionic) Attack->Intermediate Rapid Equilibrium RingOpen Ring Opening (C-N Bond Cleavage) Intermediate->RingOpen Irreversible Collapse Product Acyclic Amide/Amine (Degradation Product) RingOpen->Product Protonation

Key Takeaway: The reaction is driven by the high electrophilicity of the pyrazine carbons. Once the ring opens to form the acyclic amide, the aromaticity is lost, and the reaction is essentially irreversible under workup conditions.

Troubleshooting & FAQs

Q1: My product disappears from the organic layer during NaOH extraction. Where did it go? A: It likely didn't partition; it degraded. The ring-opened species is often a zwitterionic carboxylic acid/amine or a highly polar amide, which remains in the aqueous phase.

  • Diagnosis: Acidify the aqueous waste to pH 4-5 and check LCMS. If you see a mass of M+18 (covalent hydrate) or M+18 (ring opened), your core has been destroyed.

Q2: I need to remove excess acid (e.g., TFA, HCl) from a deprotection step. Can I use saturated NaHCO3? A: Yes, but with caution. While bicarbonate (pH ~8.5) is safer than hydroxide (pH 14), prolonged exposure can still cause degradation if electron-withdrawing groups are present on the ring.

  • Recommendation: Use solid

    
     or a phosphate buffer (pH 7.4) instead of aqueous bicarbonate washes if the compound is particularly sensitive.
    

Q3: Can I saponify an ester substituent on the pyrido[2,3-b]pyrazine ring? A: This is the most dangerous operation. Standard conditions (NaOH/MeOH, reflux) will destroy the ring before hydrolyzing the ester.

  • Solution: Use Lithium Hydroxide (LiOH) in THF/Water at 0°C . Lithium is a less aggressive counter-ion than Sodium or Potassium in this context, and low temperature is non-negotiable.

Validated Workup Protocols

Protocol A: The "Buffered Quench" (Standard Extraction)

Use this for general workups to neutralize acid without spiking pH.

  • Preparation: Prepare a saturated solution of Ammonium Chloride (

    
    )  or a 1M Phosphate Buffer (pH 7.0) .
    
  • Quench: Pour the reaction mixture into the buffer solution. Do not add strong base directly to the reaction.

  • Extraction: Extract immediately with DCM or EtOAc.

  • Wash: Wash the organic layer once with brine. Skip the water wash (water can be slightly basic or promote hydration).

  • Dry: Dry over

    
     (neutral) rather than 
    
    
    
    (basic).
Protocol B: Non-Aqueous Workup (Highly Sensitive Substrates)

Use this if your compound degrades even in bicarbonate.

  • Scavenging: Instead of aqueous washing, add solid polymer-supported carbonate (e.g., MP-Carbonate) to the reaction mixture to neutralize acid.

  • Filtration: Stir for 30 mins, then filter off the resin.

  • Purification: Evaporate the solvent and proceed directly to flash chromatography.

    • Note: Ensure your silica gel is not too acidic. If needed, neutralize the silica with 1%

      
       in the mobile phase, but avoid storing the compound on the column.
      
Protocol C: Safe Saponification (Ester Hydrolysis)

Targeting substituent hydrolysis while preserving the core.

ParameterStandard Condition (UNSAFE)Optimized Condition (SAFE)
Reagent NaOH or KOHLiOH (Lithium Hydroxide)
Solvent MeOH / WaterTHF / Water (3:1)
Temperature Reflux (

C)
Ice Bath (

C)
Stoichiometry Excess (5-10 eq)Controlled (1.1 - 1.5 eq)
Monitoring TLC every hourLCMS every 15 mins

Procedure:

  • Dissolve ester in THF and cool to 0°C.

  • Add 1.2 eq of LiOH (dissolved in min. water) dropwise.

  • Monitor by LCMS. As soon as SM is consumed, quench immediately with 1M HCl to pH 6-7.

  • Extract rapidly. Do not let the reaction sit at basic pH.

Comparative Stability Data

The following table illustrates the relative susceptibility of nitrogen heterocycles to nucleophilic attack, guiding your choice of reagents.

ScaffoldRelative Stability (Base)Dominant Failure ModeSafe pH Limit
Pyridine HighDeprotonation onlypH 14
Pyrazine ModerateRing addition (slow)pH 12
Pyrido[2,3-b]pyrazine Low Ring Opening (ANRORC) pH 9-10
Pteridine Very LowRapid Hydration/OpeningpH 8

Decision Tree: Choosing the Right Workup

WorkupDecision Figure 2: Decision Tree for Workup Selection based on Compound Sensitivity. Start Start: Reaction Complete Acidic Is the reaction mixture acidic? Start->Acidic Sensitive Is the core highly substituted with EWGs? Acidic->Sensitive Yes RouteC Standard Workup (Acceptable but risky) Acidic->RouteC No (Neutral) RouteA Protocol A: Buffered Quench (NH4Cl) Sensitive->RouteA No (Moderate Risk) RouteB Protocol B: Solid Phase Scavenger Sensitive->RouteB Yes (High Risk)

References

  • Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives. Source: PubMed (NIH) URL:[Link]

  • Isomerization of pyrazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. (Demonstrates ANRORC mechanism in fused diazines) Source: RSC Advances / PubMed URL:[Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. (Fundamental diazine reactivity) Source: Wageningen University & Research URL:[Link]

  • Basic Hydrolysis of Esters - Saponification. (General mechanism reference) Source: Master Organic Chemistry URL:[Link]]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. (Synthesis conditions context) Source: RSC Advances URL:[1][Link]

Sources

Technical Support Guide: Catalyst Selection for Sterically Hindered C8 Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: C8-COUPLING-GUIDE-v2.4 Status: Active Department: Advanced Synthesis & Catalysis Support

The "Peri-Challenge" in C8 Activation

Executive Summary: Coupling at the C8 position of bicyclic heterocycles (quinolines, isoquinolines) or the peri-position of naphthalenes represents a high-energy barrier transformation. Unlike the electronically activated C2 position or the accessible C3/C6 positions, the C8 site suffers from peri-strain —severe steric clashing with the substituent or proton at the C1/C5 position.

This guide addresses the specific catalytic systems required to overcome this thermodynamic and kinetic penalty, focusing on C-H activation strategies, as classical cross-coupling (e.g., Suzuki) at C8 is often limited by the difficulty of synthesizing C8-halogenated precursors.

Catalyst & Ligand Architecture (The Hardware)[1]

Decision Matrix: Selecting Your Metal Center

Do not default to Palladium tetrakis. The C8 position requires electrophilic metal centers capable of forming stable 5-membered metallacycles while tolerating significant steric bulk.

Option A: Rhodium(III) – The Gold Standard
  • Catalyst: [RhCp*Cl2]2 (Pentamethylcyclopentadienyl rhodium dichloride dimer).

  • Why it works: The Cp* ligand provides a unique "piano-stool" geometry. It is bulky enough to prevent catalyst aggregation but allows the substrate to approach the metal center in a way that accommodates the peri-hydrogen repulsion during the Concerted Metalation-Deprotonation (CMD) step.

  • Best for: Quinoline

    
    -oxides, Isoquinolones, and high-yield arylation/alkenylation.
    
Option B: Palladium(II) – The Tunable Alternative
  • Catalyst: Pd(OAc)2 (often ligand-free or with MPAA ligands).

  • The Caveat: Standard Pd-catalysis favors the electron-deficient C2 position in quinoline

    
    -oxides.
    
  • The Fix: To switch regioselectivity to C8, you generally need anionic ligands (like acetate or pivalate) that facilitate the CMD mechanism specifically at the C8 position by acting as an internal base.

  • Best for: Arylation of Quinoline

    
    -oxides when Rh is too expensive or inactive.
    
Option C: Ruthenium(II) – The Peri-Specialist
  • Catalyst: [RuCl2(p-cymene)]2.[1][2][3]

  • Best for: Naphthol derivatives.[1] It excels at peri-alkynylation and arylation by utilizing the hydroxyl group as a weak directing group.

Visualizing the Logic Flow[1]

C8_Selection_Strategy Start Target: C8 Functionalization Substrate Identify Substrate Class Start->Substrate Quinoline Quinoline/Isoquinoline Substrate->Quinoline Naphthalene Naphthalene/Naphthol Substrate->Naphthalene DG_Check Is N-Oxide present? Quinoline->DG_Check Ru_Path Choice: [RuCl2(p-cymene)]2 (Peri-alkynylation) Naphthalene->Ru_Path Rh_Path Primary Choice: [RhCp*Cl2]2 (High C8 Selectivity) DG_Check->Rh_Path Yes (Preferred) Pd_Path Secondary Choice: Pd(OAc)2 + Ag salt (Requires Acid Additive) DG_Check->Pd_Path Yes (Alternative)

Figure 1: Decision tree for selecting the optimal catalytic system based on substrate class and directing group availability.

Troubleshooting & Optimization (The "Debug")

Issue 1: Regioselectivity Failure (C2 vs. C8)

Symptom: You are isolating the C2-arylated product instead of C8.

  • Root Cause: The C2 position is electronically favored (more acidic C-H) and kinetically accessible.[3] The catalyst is taking the path of least resistance.

  • Diagnostic Step: Check your oxidant and solvent.

  • The Fix:

    • Switch Metal: If using Pd, switch to [RhCp*Cl2]2. Rh(III) forms a rigid 5-membered metallacycle with the

      
      -oxide oxygen that geometrically forces activation at C8.
      
    • Add Acid: If you must use Pd, add Pivalic Acid (PivOH) (30-50 mol%). The bulky pivalate anion acts as a shuttle base, enabling the CMD pathway at the sterically crowded C8 position more effectively than acetate.

Issue 2: 0% Conversion (The Steric Wall)

Symptom: Starting material is unconsumed; catalyst decomposes (Pd black precipitates).

  • Root Cause: The peri-substituents are preventing the formation of the key metallacycle intermediate.

  • The Fix:

    • Temperature Spike: C8 activation often has a high activation energy (

      
      ). Increase temperature to 110–130 °C.
      
    • Solvent Switch: Move to 1,1,2,2-tetrachloroethane or trifluoroethanol (TFE) . TFE stabilizes cationic metal species and can hydrogen-bond with the directing group, locking the conformation.

    • Silver Additives: Ensure you are using AgSbF6 or AgNTf2 with Rh catalysts. The removal of the chloride ligand is essential to open the coordination site for the bulky substrate.

Issue 3: Protodemetalation Failure

Symptom: The metallacycle forms (observed by NMR), but product does not release.

  • The Fix: Add a proton source. For Rh(III) systems, adding catalytic AcOH or Zn(OAc)2 can facilitate the final protonolysis or reductive elimination step.

Standard Operating Procedures (SOPs)

Protocol A: Rh(III)-Catalyzed C8-Arylation of Quinoline -Oxides

Based on methodologies established by Sharma et al. and Ackermann.

ComponentEquiv/Conc.Role
Substrate 1.0 equivQuinoline

-oxide
Coupling Partner 1.2 - 1.5 equivAryl bromide (or Iodide)
Catalyst 5 mol%[RhCp*Cl2]2
Additive 20 mol%AgSbF6 (Activator)
Base/Additive 20-50 mol%NaOAc or PivOH
Solvent 0.2 MDCE or TFE (Trifluoroethanol)
Temp/Time 110 °C / 16hSealed tube

Step-by-Step:

  • Glovebox/Schlenk: Charge a pressure tube with [RhCp*Cl2]2 (5 mol%), AgSbF6 (20 mol%), and NaOAc (20 mol%).

  • Add Quinoline

    
    -oxide (1.0 equiv) and Aryl Bromide (1.5 equiv).
    
  • Add solvent (DCE) and seal.

  • Heat to 110 °C for 16 hours.

  • Workup: Cool to RT. Filter through a Celite pad (elute with DCM).

  • Reduction (Optional): If the

    
    -oxide is not desired in the final product, treat the crude with Mo(CO)
    
    
    
    or Zn/AcOH to reduce to the free quinoline.

Mechanism Visualization (CMD Pathway)

CMD_Mechanism PreCat Rh(III) Pre-catalyst [Cp*RhCl2]2 ActiveCat Cationic Species [Cp*Rh(OAc)]+ PreCat->ActiveCat + AgSbF6 / NaOAc Coordination Coordination to N-Oxide ActiveCat->Coordination TS_CMD Transition State (CMD) Steric Clash at C8/C1 Coordination->TS_CMD Rate Limiting Step Metallacycle 5-Membered Rhodacycle (C8 Activated) TS_CMD->Metallacycle - AcOH Product C8-Functionalized Product Metallacycle->Product + Ar-Br / Reductive Elim.

Figure 2: The Concerted Metalation-Deprotonation (CMD) pathway highlighting the critical steric bottleneck at the transition state.

Frequently Asked Questions (FAQ)

Q: Can I use standard Suzuki coupling conditions (Pd(PPh3)4 + Boronic Acid) for C8? A: generally, No. This requires a pre-existing C8-halide, which is difficult to synthesize. Direct C-H activation (as described above) is the preferred route. If you do have 8-bromoquinoline, use bulky Buchwald ligands (e.g., XPhos or RuPhos ) to facilitate oxidative addition at the hindered center.

Q: Why is the


-oxide necessary? Can I use free quinoline? 
A:  Free quinoline binds to metals strongly through the Nitrogen lone pair, poisoning the catalyst or directing it to C2. The 

-oxide acts as a weaker, oxidizing directing group that positions the metal perfectly for C8 activation. It also activates the ring electronically.

Q: I need to remove the


-oxide after coupling. How? 
A:  The 

-oxide is a "traceless" directing group. Post-coupling, use Zn powder in AcOH (room temp to 60°C) or Mo(CO)

in refluxing ethanol to deoxygenate the quinoline cleanly.

References

  • Stephens, D. E., Lakey-Beitia, J., Atesin, A. C., Ateşin, T. A., & Arman, H. D. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects. ACS Catalysis, 5(1), 167–175. Link

  • Hwang, H., Kim, J., & Chang, S. (2013). Rhodium(III)-Catalyzed Direct C-H Amination of Quinoline N-Oxides with Azides at the C8-Position. Organic Letters, 15(15), 3872–3875. Link

  • Gandeepan, P., & Ackermann, L. (2018).[4] Transient Directing Groups for Transformative C–H Activation by Synergistic Metal Catalysis. Chem, 4(2), 199–222.[4] Link

  • Fernández-Salas, J. A., Manzini, S., & Nolan, S. P. (2014). Ruthenium-catalyzed C–H bond activation: a versatile route to heterocyclic scaffolds. Chemical Communications, 50(52), 6782-6804. Link

Sources

Technical Support Center: Optimizing SNAr Reaction Temperature on Pyrazine Rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions, with a specific focus on the pyrazine core. As a privileged scaffold in drug discovery and materials science, achieving high efficiency and selectivity in the functionalization of pyrazines is paramount. Temperature is arguably the most critical and sensitive parameter in these reactions. This guide provides in-depth, experience-based answers to common challenges and offers structured troubleshooting protocols to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is temperature so critical for SNAr reactions on a pyrazine ring?

Temperature is the primary lever to control the reaction rate by providing the necessary activation energy for the reaction to proceed. The SNAr mechanism on an electron-deficient ring like pyrazine involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] The rate of formation and subsequent collapse of this complex to products is highly temperature-dependent.

  • Insufficient Temperature: Leads to low or no conversion because the system lacks the energy to overcome the activation barrier.

  • Excessive Temperature: Can accelerate the desired reaction but may also trigger undesirable side reactions, such as decomposition of starting materials or products, polymerization, or loss of selectivity.[2][3] Higher temperatures can also lead to the formation of thermodynamically favored, but undesired, byproducts over the kinetically favored product.[4][5]

Q2: What is a good starting temperature range for an SNAr reaction on a chloropyrazine?

For a typical SNAr reaction involving a chloropyrazine and a common nucleophile (e.g., an amine or thiol), a good empirical starting point is between 80 °C and 120 °C .[2] However, this is highly substrate-dependent.

The intrinsic reactivity of the pyrazine ring, which is already electron-deficient, often allows for milder conditions compared to less activated aromatic systems.[6][7][8] The presence of additional electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) ortho or para to the leaving group can significantly lower the required temperature, sometimes even to room temperature.[1][9][10] Conversely, electron-donating groups (EDGs) on the ring will necessitate higher temperatures.

Q3: How does the choice of solvent affect the optimal reaction temperature?

The solvent plays a crucial role and its choice is directly linked to the required temperature. High-boiling point, polar aprotic solvents are standard for SNAr as they can effectively solvate the charged Meisenheimer intermediate and allow for higher reaction temperatures.

SolventTypical Boiling Point (°C)Common Use Case & Comments
Dimethylformamide (DMF) 153 °CExcellent solvating power. A common first choice.
Dimethyl sulfoxide (DMSO) 189 °CVery high boiling point, used for unreactive substrates. Can be difficult to remove.
N-Methyl-2-pyrrolidone (NMP) 202 °CSimilar to DMSO, good for high-temperature reactions.
1,4-Dioxane 101 °CA good mid-range option, often used with strong bases.
Acetonitrile (ACN) 82 °CLower boiling point, suitable for highly activated substrates that react at milder temperatures.

Expert Tip: The boiling point of your chosen solvent sets the upper limit for the reaction temperature at atmospheric pressure.[11] If your reaction requires 150 °C for completion, using acetonitrile is not a viable option.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental failures and provides a logical, step-by-step approach to diagnosis and resolution.

Problem 1: Low or No Conversion of Starting Material

You've run the reaction at 100 °C for 12 hours, but LC-MS analysis shows predominantly unreacted starting material.

Causality Analysis:

The most probable cause is insufficient thermal energy to overcome the reaction's activation energy barrier. The pyrazine ring, while electron-deficient, may not be sufficiently activated by its intrinsic properties alone, or the nucleophile may be weak.

Troubleshooting Workflow:

G start Low / No Conversion Observed step1 Verify Reagent Quality (Anhydrous solvent, fresh base, pure nucleophile) start->step1 Initial Check step2 Systematically Increase Temperature (e.g., in 20 °C increments) step1->step2 If reagents are OK step3 Monitor Reaction Progress (UPLC/LC-MS at t = 2h, 6h, 12h) step2->step3 step4 Consider Solvent Change (e.g., DMF to DMSO/NMP for higher temp.) step3->step4 If still no reaction at solvent b.p. step5 Re-evaluate Electronic Effects (Is an additional EWG needed?) step3->step5 If reaction is sluggish even at high temp. step4->step2 After solvent change

Caption: Troubleshooting workflow for low reaction conversion.

Recommended Protocol: Temperature Scouting
  • Setup: In a parallel synthesis block or a series of sealed reaction vials, set up identical reactions (e.g., 0.1 mmol scale).

  • Temperature Gradient: Assign a different temperature to each reaction. A good range to screen would be 80 °C, 100 °C, 120 °C, and 140 °C. Ensure your solvent choice (e.g., DMF or DMSO) can accommodate the highest temperature.[11]

  • Time Course Analysis: At set time points (e.g., 2, 6, and 24 hours), take a small aliquot from each reaction vial.

  • Analysis: Quench the aliquots and analyze by UPLC/LC-MS to determine the percentage conversion and identify any byproduct formation.

  • Action: Select the lowest temperature that provides a clean, efficient conversion within a reasonable timeframe.

Problem 2: Product and/or Starting Material Decomposition

You increased the temperature to 150 °C and while the starting material is consumed, the desired product yield is low, and multiple unknown peaks appear in the chromatogram.

Causality Analysis:

The pyrazine ring itself is generally thermally robust, with some derivatives stable to over 300 °C.[6][12] However, the substituents on the ring or the product molecule may not be. High temperatures can cause fragmentation, polymerization, or other undesired side reactions.[3] The energy input is sufficient to not only drive the desired SNAr but also to access these alternative, destructive pathways.

Troubleshooting Workflow:

G start Decomposition Observed (Low mass balance, multiple byproducts) step1 Reduce Temperature Immediately (Find previous temp. without decomposition) start->step1 step2 Increase Reaction Time (Compensate for lower rate at reduced temp.) step1->step2 Key Trade-off step3 Analyze Byproducts (LC-MS/MS to hypothesize degradation pathway) step2->step3 If yield is still low step4 Consider a Milder Base (e.g., K2CO3 instead of NaH) step3->step4 If base-mediated degradation suspected step5 Protect Sensitive Groups (If a specific functional group is degrading) step3->step5 If substrate-specific degradation suspected

Caption: Troubleshooting workflow for reaction decomposition.

Expert Insight: Kinetic vs. Thermodynamic Control

At elevated temperatures, you may be shifting the reaction from kinetic to thermodynamic control.[4][5][13] An initial, desired product (the kinetic product) might form but, given enough energy (high temperature) and time, it could revert or rearrange to a more stable, but undesired, species (the thermodynamic product).

Corrective Action:

  • Lower the Temperature: Return to the highest temperature where decomposition was not observed.

  • Extend Reaction Time: Compensate for the slower rate by allowing the reaction to run longer (e.g., 24-48 hours). It is better to have a slow, clean reaction than a fast, messy one.

  • Change of Base/Solvent: A stronger base or a different solvent could also be contributing to degradation. Consider screening milder bases (e.g., Cs₂CO₃, K₃PO₄) if strong bases (e.g., NaH, KHMDS) were used.

Problem 3: Reaction is Too Fast and Exothermic

Upon heating, the reaction proceeds to completion almost instantly but generates significant color and byproducts, suggesting a loss of control.

Causality Analysis:

This scenario is common with highly activated pyrazine systems (e.g., dinitro- or cyano-substituted pyrazines) and potent nucleophiles. The reaction is highly exothermic, and the internal reaction temperature is likely overshooting the setpoint of the heating bath, leading to thermal degradation.

Recommended Protocol: Controlled Temperature Ramp and Monitoring
  • Start at Lower Temperature: Begin the reaction at a much lower temperature, for instance, 0 °C or room temperature.

  • Slow Addition: If using a strong nucleophile or base, add it slowly and portion-wise to the solution of the pyrazine substrate, while monitoring the internal temperature with a probe.[14]

  • Gradual Heating: Once the addition is complete, slowly warm the reaction mixture. Use a controlled temperature ramp (e.g., increase by 10 °C every 30 minutes).

  • Hold at Onset: Use LC-MS to monitor for the first signs of product formation. Hold the reaction at this onset temperature and track its progress over time. This will identify the minimum required temperature for a controlled and selective transformation.

By systematically applying these principles and protocols, you can effectively diagnose and solve temperature-related challenges, leading to optimized, reproducible, and high-yielding SNAr reactions on the pyrazine core.

References
  • Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials. RSC Publishing.
  • optimizing reaction time and temperature for pyrazine synthesis. Benchchem.
  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.
  • What are the side - reactions in pyrazine synthesis? - Blog. Biosynce.
  • Synthesis, thermal property and antifungal evaluation of pyrazine esters. SpringerLink.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. KPU Pressbooks.
  • SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics-Chemistry. Medium.
  • Development of Predictive Tools for Optimizing Organic Reactions. MDPI.
  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. ResearchGate.
  • Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Formation. ChemRxiv.
  • Tips & Tricks: Heating and Cooling - Department of Chemistry. University of Rochester.
  • Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials. ResearchGate.
  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Jack Westin.
  • Towards the Standardization of Flow Chemistry Protocols for Organic Reactions. Wiley Online Library.
  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. PMC.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • Suggested Reaction Setups – Cooperative Organic Chemistry Student Laboratory Manual. Open Oregon Educational Resources.
  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. Taylor & Francis Online.
  • Kinetic and Thermodynamic Control. Dalal Institute.
  • Kinetic vs Thermodynamic Control in Reactions | PDF. Scribd.
  • Kinetic vs Thermodynamic Control. University of Bath.
  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters.
  • Nucleophilic Aromatic Substitution. Chemistry Steps.
  • Effect of Temperature on Reactions of Chemical Organic Synthesis. Lneya.
  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry.
  • SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media. ACS Sustainable Chemistry & Engineering.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Characteristics of 3,8-dibromopyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H NMR spectroscopic features of 3,8-dibromopyrido[2,3-b]pyrazine. In the absence of a publicly available experimental spectrum for this specific compound, this document leverages a predictive and comparative approach. By examining the spectra of the parent heterocycle, pyrido[2,3-b]pyrazine, and related brominated analogues, we can confidently predict and interpret the chemical shifts and coupling patterns of the target molecule. This guide will also detail a standard protocol for the acquisition of high-quality ¹H NMR data for this class of compounds.

The Structural and Electronic Landscape of 3,8-dibromopyrido[2,3-b]pyrazine

The structure of 3,8-dibromopyrido[2,3-b]pyrazine, a nitrogen-containing heterocyclic compound, dictates a unique electronic environment for its aromatic protons. The pyridine and pyrazine rings are both electron-deficient due to the electronegativity of the nitrogen atoms. This inherent electron-withdrawing nature generally leads to a downfield shift of the ring protons compared to benzene.

The introduction of two bromine atoms at positions 3 and 8 further modulates the electronic distribution. Bromine exhibits a dual electronic effect: it is electronegative, exerting an electron-withdrawing inductive effect (-I), and it possesses lone pairs of electrons that can be donated to the aromatic system via resonance (+M effect). In heteroaromatic systems like this, the inductive effect typically dominates, leading to further deshielding of the neighboring protons.

Predicted ¹H NMR Spectrum of 3,8-dibromopyrido[2,3-b]pyrazine

Based on the analysis of substituent effects and data from analogous compounds, the predicted ¹H NMR spectrum of 3,8-dibromopyrido[2,3-b]pyrazine in a non-polar solvent like CDCl₃ would consist of three distinct signals in the aromatic region.

Structure and Proton Numbering:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400/500 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg in ~0.6 mL CDCl3 transfer Transfer to NMR tube dissolve->transfer setup Set up 1D ¹H experiment (zg30, 16-64 scans) transfer->setup acquire Acquire FID setup->acquire cosy Acquire 2D COSY data acquire->cosy Optional but recommended ft Fourier Transform acquire->ft assign Assign Chemical Shifts cosy->assign phase Phase Correction ft->phase calibrate Calibrate Spectrum (to residual solvent or TMS) phase->calibrate integrate Integrate Signals calibrate->integrate integrate->assign coupling Measure Coupling Constants assign->coupling structure Correlate with Structure coupling->structure

Workflow for the acquisition and analysis of the ¹H NMR spectrum.

Conclusion

This guide provides a robust framework for understanding the ¹H NMR characteristics of 3,8-dibromopyrido[2,3-b]pyrazine. Through a predictive and comparative analysis grounded in the fundamental principles of NMR spectroscopy and data from analogous structures, we have established the expected chemical shifts and coupling patterns. The detailed experimental protocol offers a reliable method for obtaining high-quality spectral data. This information is intended to be a valuable resource for researchers in the fields of medicinal chemistry and materials science, aiding in the synthesis, characterization, and application of this and related heterocyclic compounds.

References

  • Chemaxon. NMR Predictor. [Link] [1]10. nmrdb.org. Predict ¹H proton NMR spectra. [Link] [2]11. Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link] [3]12. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 2023, 13, 33834-33850. [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of Functionalized Pyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the crystal structures of functionalized pyrido[2,3-b]pyrazines, offering insights into how substituent groups influence molecular geometry and intermolecular interactions. We will explore the complete analytical workflow, from synthesis to high-precision structure determination, grounded in field-proven methodologies and supported by experimental data.

The Strategic Importance of Pyrido[2,3-b]pyrazine

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and the presence of multiple nitrogen atoms make it an attractive framework for designing molecules with diverse biological activities, including potential as antibacterial agents and kinase inhibitors.[2][3] Furthermore, its electron-accepting nature makes it a valuable building block for donor-acceptor-donor (D-A-D) molecules used in organic electronics, with applications in emissive materials and sensors.[4][5]

Functionalization of this core—the strategic addition of various substituent groups—is the key to tuning its physicochemical properties. By altering the electronic and steric profile of the molecule, we can modulate its solubility, thermal stability, photophysical characteristics, and, most critically, its interaction with biological targets.[4][6] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of these functionalized molecules, providing precise data on bond lengths, angles, and crystal packing that are essential for rational drug design and materials engineering.[7][8]

The Analytical Workflow: From Powder to Precision

Achieving a high-resolution crystal structure is a multi-step process that demands precision at every stage. Each step is designed to ensure the final structural model is both accurate and trustworthy.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 SC-XRD Analysis cluster_3 Complementary Analyses S1 Reactants (e.g., Pyridinediamine, α-Diketone) S2 Condensation Reaction (Acid/Base Catalysis) S1->S2 S3 Crude Product S2->S3 S4 Purification (Column Chromatography, Recrystallization) S3->S4 C1 Purified Compound S4->C1 A1 Spectroscopy (NMR, IR, MS) S4->A1 A3 Thermal Analysis (TGA, DSC) S4->A3 C2 Solvent Selection & Saturation C1->C2 C3 Slow Evaporation (or other methods) C2->C3 C4 Single Crystal Formation C3->C4 X1 Crystal Mounting C4->X1 X2 Data Collection (X-ray Diffractometer) X1->X2 X3 Structure Solution (e.g., SHELXS) X2->X3 X4 Structure Refinement (e.g., SHELXL) X3->X4 X5 Validation & Final Structure X4->X5 A2 DFT Calculations X5->A2

Caption: Experimental workflow for crystal structure analysis.

Experimental Protocol: Synthesis

A common and efficient method for synthesizing the pyrido[2,3-b]pyrazine scaffold is the condensation reaction between a substituted 2,3-diaminopyridine and an α-dicarbonyl compound.[3] The choice of solvent and catalyst can influence the regioselectivity when using unsymmetrical dicarbonyls.[3]

Step-by-Step Synthesis Protocol (General):

  • Dissolution: Dissolve 1.0 equivalent of the 2,3-diaminopyridine derivative in a suitable solvent, such as ethanol or acetic acid.

  • Addition of Dicarbonyl: Add 1.0 equivalent of the α-dicarbonyl compound to the solution. The reaction can be catalyzed by a few drops of acid (e.g., acetic acid) to facilitate the condensation.[3]

  • Reaction: Stir the mixture at room temperature or under gentle reflux for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • Isolation: Cool the reaction mixture. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with a cold solvent (e.g., ethanol) to remove unreacted starting materials. Further purification is achieved via recrystallization from a suitable solvent (like ethyl acetate or a solvent mixture) or column chromatography to yield the pure functionalized pyrido[2,3-b]pyrazine.[9]

Experimental Protocol: Crystallization and X-ray Diffraction

The quality of the final structural data is entirely dependent on the quality of the single crystal. Growing diffraction-quality crystals is often the most challenging step.

Step-by-Step Crystallization and Analysis Protocol:

  • Solvent Screening: Dissolve the purified compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

  • Inducing Supersaturation: The most common method is slow evaporation . The vessel containing the saturated solution is loosely covered, allowing the solvent to evaporate over days or weeks, gradually increasing the concentration and promoting the formation of large, well-ordered crystals.

  • Crystal Selection & Mounting: Select a suitable crystal (clear, well-defined faces, appropriate size) under a microscope and mount it on a goniometer head.

  • Data Collection: Center the crystal in the X-ray beam of a single-crystal diffractometer. A full sphere of diffraction data (intensities and positions of thousands of reflections) is collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution: The collected data is processed to yield a set of structure factors. The initial atomic positions are determined using direct methods, often with software like SHELXS.[7] This provides a preliminary electron density map.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[7] This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final structure is validated using metrics like the R-factor (agreement factor) and by checking for any unresolved electron density or structural anomalies. The finalized data is often deposited in a crystallographic database like the Cambridge Structural Database (CSD).

Alternative and Complementary Techniques

While SC-XRD provides the definitive solid-state structure, a comprehensive analysis often involves other techniques:

  • NMR Spectroscopy: Provides crucial information about the molecular structure in solution, confirming the successful synthesis and allowing for comparison between solution-state and solid-state conformations.[2][10]

  • Density Functional Theory (DFT): Computational calculations complement experimental XRD data by providing insights into the electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential, helping to rationalize intermolecular interactions and predict reactivity.[2][11]

  • Thermal Analysis (TGA/DTA): These methods assess the thermal stability of the crystalline material, which is critical for applications in organic electronics.[6] They determine decomposition temperatures and identify phase transitions.

Comparative Analysis: The Impact of Bromination on a Dithienyl-Pyrido[2,3-b]pyrazine

To illustrate the power of comparative crystal structure analysis, we will examine two closely related compounds reported by Popek and Crundwell: 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine (1) and its functionalized derivative, 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine (2) .[12][13] The only difference is the addition of a bromine atom to the pyridopyrazine core.

G cluster_0 Compound 1 (Unsubstituted) cluster_1 Compound 2 (7-Bromo) A Nearly Planar Core Dihedral Angle: 1.33° B Thienyl Ring 1: Coplanar (6.16°) C Thienyl Ring 2: Perpendicular (86.66°) D Packing: Offset π-stacking (Inter-planar distance: 3.431 Å) X Buckled Core Dihedral Angle: 8.78° Y Thienyl Ring 1: Inclined (33.29°) Z Thienyl Ring 2: Inclined (19.84°) W Packing: Head-to-head layers (C-H···Br and C-H···N interactions) Impact Addition of Bromine Impact->X Steric & Electronic Perturbation

Caption: Impact of bromination on molecular structure and packing.

Data Comparison

The table below summarizes the key crystallographic parameters, highlighting the significant structural changes induced by the bromo-functionalization.

Parameter2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine (1)7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine (2)Reference
Formula C₁₅H₉N₃S₂C₁₅H₈BrN₃S₂[12][13]
Crystal System MonoclinicMonoclinic[12][13]
Space Group P2₁/cP2₁/c[12][13]
Pyridopyrazine Core Relatively PlanarBuckled[13]
Dihedral Angle (Pyridine vs. Pyrazine Ring) 1.33 (7)°8.78 (10)°[13]
Dihedral Angle (Core vs. Thienyl Ring 1) 6.16 (7)°33.29 (11)°[13]
Dihedral Angle (Core vs. Thienyl Ring 2) 86.66 (8)°19.84 (9)°[13]
Dominant Intermolecular Interaction Offset π-π stackingC-H···Br and C-H···N interactions[13]
Packing Motif Intersecting bilayersHead-to-head layers[13]
Analysis of Structural Differences

Molecular Conformation: The most striking difference is the loss of planarity in the core scaffold upon bromination. In compound 1 , the pyridopyrazine moiety is nearly flat, with a minimal dihedral angle of 1.33° between its two rings.[13] This planarity is disrupted in compound 2 , which exhibits a significant buckle, increasing the angle to 8.78°.[13]

This core distortion is accompanied by a dramatic reorientation of the peripheral thienyl rings. In the unsubstituted compound 1 , one thienyl ring is nearly coplanar with the core, while the other is almost perpendicular.[12][13] The introduction of the sterically demanding and electron-withdrawing bromine atom in compound 2 forces both thienyl rings to adopt intermediate, inclined conformations relative to the core.[12][13] This is a classic example of how a single functional group can induce significant conformational changes throughout the molecule to minimize steric hindrance.

Crystal Packing: The changes in molecular shape directly dictate how the molecules arrange themselves in the crystal lattice.

  • The planar nature of compound 1 facilitates efficient offset π-π stacking , where the aromatic cores of adjacent molecules overlap to form bilayers.[13] This is a common and stabilizing interaction for planar aromatic systems.

  • In contrast, the buckled, non-planar shape of compound 2 prevents effective π-stacking. Instead, its crystal packing is dominated by a network of weaker, more directional intermolecular interactions, specifically C-H···Br and C-H···N hydrogen bonds , which link the molecules into layers.[13]

Conclusion: From Structure to Function

The comparative analysis of compounds 1 and 2 provides a clear and powerful demonstration of how a single functional group can profoundly alter both the intramolecular conformation and the intermolecular packing of a pyrido[2,3-b]pyrazine derivative.

These structural insights are not merely academic; they have direct implications for function:

  • Drug Development: The change in molecular shape and the introduction of new hydrogen bonding capabilities (via the bromo group) would drastically alter how compound 2 fits into a biological target's binding pocket compared to compound 1 .

  • Materials Science: The disruption of π-stacking in favor of a hydrogen-bonded network would significantly change the material's electronic properties, such as charge transport, which is critical for semiconductor applications.[4] The observed changes in intermolecular interactions would also affect the material's thermal stability and solubility.

Ultimately, this guide demonstrates that a thorough understanding of crystal structures is indispensable. By comparing closely related functionalized molecules, we can establish clear structure-property relationships, enabling the rational design of new pyrido[2,3-b]pyrazine derivatives with tailored properties for advanced therapeutic and electronic applications.

References

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. (2025). ResearchGate. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Advances. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). National Center for Biotechnology Information (PMC). [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and. (2023). RSC Publications. [Link]

  • Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine. (2019). National Center for Biotechnology Information (PMC). [Link]

  • Crystal structures of 2,3-bis-(thio-phen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis-(thio-phen-2-yl)pyrido[2,3-b]pyrazine. (2019). PubMed. [Link]

  • D-A-D Based Pyrido[2,3-b]Pyrazine Amine Derivatives for Organic Electronics. (2023). ResearchGate. [Link]

  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. (n.d.). Madurai Kamaraj University. [Link]

  • The Re(I) coordination chemistry of a series of pyrido[2,3-b]pyrazine-derived ligands: Syntheses, characterisation and crystal structures. (2025). ResearchGate. [Link]

  • Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches. (n.d.). MDPI. [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025). MDPI. [Link]

  • X-Ray Structures of Some Heterocyclic Sulfones. (2025). MDPI. [Link]

  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. (n.d.). National Center for Biotechnology Information (PMC). [Link]

  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. (n.d.). Chemical Papers. [Link]

  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. (2014). Bentham Science. [Link]

  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. (2022). National Center for Biotechnology Information (PMC). [Link]

  • synthesis, characterization and crystal structure determination of a pyrazine-2-carboxamide-bridged. (n.d.). Revue Roumaine de Chimie. [Link]

  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induc. (2022). Semantic Scholar. [Link]

  • X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. (n.d.). Journal of the Indian Institute of Science. [Link]

Sources

A Comparative Guide to the Reactivity of 3,8-Dibromo and 2,3-Dibromo Phenanthrene Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The phenanthrene scaffold is a privileged structure in medicinal chemistry and materials science, offering a rigid, polycyclic aromatic framework for the development of novel therapeutics and functional organic materials. The strategic functionalization of this core is paramount, and dihalogenated phenanthrenes, particularly the dibromo-isomers, serve as versatile precursors for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth technical comparison of the reactivity of two key isomers: 3,8-dibromophenanthrene and 2,3-dibromophenanthrene. By examining their behavior in common cross-coupling reactions and lithiation-bromine exchange, we aim to provide researchers with the insights necessary to make informed decisions in their synthetic strategies.

Understanding the Electronic and Steric Landscape of Dibromophenanthrenes

The reactivity of a C-Br bond in a cross-coupling reaction is primarily dictated by the ease of oxidative addition of a transition metal catalyst, which is, in turn, influenced by the electronic and steric environment of the carbon atom.[1]

Electronic Effects: The phenanthrene nucleus does not have uniform electron distribution. The 9- and 10-positions (the "K-region") are the most electron-rich and generally the most reactive towards electrophilic attack.[2] Conversely, the electron density at other positions varies, influencing the electrophilicity of the attached carbon and thus the propensity for oxidative addition. Bromine substitution further modulates these electronic properties through inductive withdrawal and resonance effects.

Steric Effects: The steric hindrance around a C-Br bond can significantly impact the approach of the bulky catalytic complexes used in cross-coupling reactions. The "bay region" of phenanthrene (positions 4 and 5) is known to create steric congestion.

  • 3,8-Dibromophenanthrene: The bromine atoms are situated on the outer rings, relatively remote from each other and from the sterically hindered bay region. This arrangement suggests that both bromine atoms should be sterically accessible.

  • 2,3-Dibromophenanthrene: The adjacent bromine atoms on the same outer ring introduce both steric and electronic perturbations. The proximity of the two bromine atoms could influence the reactivity of each other and present a more sterically crowded environment compared to the 3,8-isomer.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. We will compare the anticipated reactivity of our target scaffolds in three key transformations: the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is widely used for the formation of C-C bonds.[3][4]

General Reactivity Trends: The reactivity of aryl bromides in Suzuki coupling is generally high. For dibrominated systems, the potential for both mono- and di-substitution exists, with regioselectivity often governed by subtle electronic and steric differences.

3,8-Dibromophenanthrene: Based on studies of the closely related 3,8-dibromo-1,10-phenanthroline, this scaffold is expected to undergo double Suzuki-Miyaura coupling in good to excellent yields. The steric accessibility of the 3 and 8 positions should allow for efficient reaction at both sites.

2,3-Dibromophenanthrene: Direct experimental data is scarce. However, based on the reactivity of other vicinal dibromoarenes, challenges such as mono- versus di-substitution and potential side reactions due to steric hindrance might arise. The electronic perturbation from the adjacent bromine could also influence the relative reactivity of the C2 and C3 positions.

Table 1: Anticipated Performance in Suzuki-Miyaura Coupling

ScaffoldCoupling PartnerCatalyst System (Typical)Solvent (Typical)ProductAnticipated YieldReference (Analogous Systems)
3,8-DibromophenanthreneArylboronic acid (2.2 eq.)Pd(PPh₃)₄, K₂CO₃Toluene/Ethanol/H₂O3,8-DiarylphenanthreneGood to Excellent[5]
2,3-DibromophenanthreneArylboronic acid (2.2 eq.)Pd(OAc)₂, PPh₃, Na₂CO₃Dioxane/H₂O2,3-DiarylphenanthreneModerate to Good[6]

Experimental Protocol: General Procedure for Double Suzuki-Miyaura Coupling

A flame-dried Schlenk flask is charged with the dibromophenanthrene (1.0 eq.), the arylboronic acid (2.2-2.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 3-4 eq.). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water 4:1) is added. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated. The crude product is purified by column chromatography.[7]

Suzuki_Miyaura_Workflow Experimental Workflow: Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Dibromophenanthrene, Boronic Acid, Catalyst, Base inert Evacuate & Backfill with Inert Gas reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-100 °C, 12-24h) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Aqueous Workup & Extraction monitor->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Stille Coupling

The Stille reaction offers a complementary method for C-C bond formation, coupling an organohalide with an organotin reagent.[8] A key advantage is the stability of organostannanes to a wide range of reaction conditions.[9]

General Reactivity Trends: Similar to Suzuki coupling, the oxidative addition of palladium to the C-Br bond is a key step. The reaction is known for its tolerance of various functional groups.[9]

3,8-Dibromophenanthrene: This isomer is expected to be a good substrate for double Stille coupling, given the accessibility of the bromine atoms.

2,3-Dibromophenanthrene: The steric crowding of the adjacent bromine atoms might necessitate more forceful reaction conditions or specialized catalyst systems to achieve efficient double coupling. Regioselectivity in mono-coupling could be an issue to control.

Table 2: Anticipated Performance in Stille Coupling

ScaffoldCoupling PartnerCatalyst System (Typical)Solvent (Typical)ProductAnticipated YieldReference (Analogous Systems)
3,8-DibromophenanthreneOrganostannane (2.2 eq.)Pd(PPh₃)₄Toluene or DMF3,8-Disubstituted phenanthreneGood[10]
2,3-DibromophenanthreneOrganostannane (2.2 eq.)Pd₂(dba)₃, P(t-Bu)₃Dioxane2,3-Disubstituted phenanthreneModerate[5]

Experimental Protocol: General Procedure for Double Stille Coupling

To a solution of the dibromophenanthrene (1.0 eq.) and the organostannane (2.2-2.5 eq.) in a suitable solvent (e.g., toluene or DMF) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). The mixture is degassed with an inert gas for 15-20 minutes. The reaction is then heated to 80-110 °C for 12-48 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with aqueous KF solution (to remove tin byproducts) and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.[11]

Stille_Coupling_Mechanism Catalytic Cycle of the Stille Coupling pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br pd_complex L₂Pd(II)(ArBr)X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal sn_x X-SnR'₃ transmetal->sn_x pd_r L₂Pd(II)(ArBr)R transmetal->pd_r r_sn R-SnR'₃ r_sn->transmetal red_elim Reductive Elimination pd_r->red_elim red_elim->pd0 regenerated product {Ar-R} red_elim->product

Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[12][13]

General Reactivity Trends: The reaction is sensitive to the choice of ligand, base, and solvent. Sterically hindered aryl bromides can be challenging substrates.

3,8-Dibromophenanthrene: The unhindered nature of the 3 and 8 positions suggests that double amination should proceed efficiently with standard Buchwald-Hartwig conditions.

2,3-Dibromophenanthrene: The adjacent bromine atoms could lead to steric hindrance, potentially requiring more specialized, bulky phosphine ligands and stronger bases to achieve high yields of the di-aminated product. Mono-amination might be favored under milder conditions.

Table 3: Anticipated Performance in Buchwald-Hartwig Amination

ScaffoldAmineCatalyst/Ligand (Typical)Base (Typical)Solvent (Typical)ProductAnticipated YieldReference (Analogous Systems)
3,8-DibromophenanthrenePrimary/Secondary Amine (2.5 eq.)Pd₂(dba)₃ / XPhosNaOt-BuToluene3,8-DiaminophenanthreneGood[14]
2,3-DibromophenanthrenePrimary/Secondary Amine (2.5 eq.)Pd(OAc)₂ / RuPhosK₃PO₄Dioxane2,3-DiaminophenanthreneModerate[15]

Experimental Protocol: General Procedure for Double Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with the dibromophenanthrene (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 2.5-3.0 eq.). The tube is evacuated and backfilled with argon. The amine (2.2-2.5 eq.) and anhydrous solvent (e.g., toluene or dioxane) are added. The tube is sealed and the mixture is heated to 80-110 °C for 12-24 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic phase is washed with brine, dried, and concentrated. The product is purified by column chromatography.[16]

Reactivity in Bromine-Lithium Exchange

Bromine-lithium exchange is a powerful tool for the regioselective generation of organolithium species, which can then be trapped with various electrophiles.

General Reactivity Trends: The rate and regioselectivity of bromine-lithium exchange can be influenced by temperature, solvent, and the structure of the organolithium reagent. For polybrominated arenes, selective mono-lithiation can be challenging.

3,8-Dibromophenanthrene: Due to the symmetrical and sterically unhindered nature of the bromine atoms, achieving selective mono-lithiation might require careful control of stoichiometry and temperature. Di-lithiation is likely to occur with an excess of the organolithium reagent.

2,3-Dibromophenanthrene: The proximity of the two bromine atoms introduces interesting possibilities. Selective mono-lithiation at either the 2- or 3-position may be influenced by subtle electronic differences or directing effects of the adjacent bromine. The formation of a benzyne-type intermediate via di-lithiation and elimination is also a potential reaction pathway.

Experimental Protocol: General Procedure for Bromine-Lithium Exchange and Quenching

To a solution of the dibromophenanthrene (1.0 eq.) in an anhydrous etheral solvent (e.g., THF or diethyl ether) at -78 °C under an inert atmosphere is added a solution of an organolithium reagent (e.g., n-BuLi or t-BuLi, 1.0-1.1 eq. for mono-lithiation) dropwise. The reaction is stirred at low temperature for a short period (e.g., 15-60 minutes). The desired electrophile (e.g., DMF, an aldehyde, or a boronic ester) is then added, and the reaction is allowed to slowly warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The organic layers are dried and concentrated, and the product is purified by chromatography.

Li_Br_Exchange Bromine-Lithium Exchange and Electrophilic Quench start Dibromophenanthrene in Anhydrous Solvent (-78 °C) add_rli Add Organolithium Reagent (e.g., n-BuLi) start->add_rli lithiation Formation of Lithiophenanthrene add_rli->lithiation add_e Add Electrophile (e.g., DMF, RCHO) lithiation->add_e quench Aqueous Quench add_e->quench product Functionalized Phenanthrene quench->product

Sources

Pyrido[2,3-b]pyrazine vs. Quinoxaline Dyes: A Comparative UV-Vis Absorption Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of Donor-Acceptor (D-A) systems for organic electronics and fluorescence imaging, the choice of the electron-deficient scaffold is critical. While Quinoxaline has long been a standard auxiliary acceptor, Pyrido[2,3-b]pyrazine has emerged as a superior alternative for applications requiring narrower band gaps and red-shifted absorption.

This guide provides an objective technical comparison of Pyrido[2,3-b]pyrazine-based dyes against their Quinoxaline analogs, supported by spectral data, mechanistic insights, and validated experimental protocols.

Part 1: The Scaffold Advantage – Electronic Structure

The primary distinction between these two scaffolds lies in their electron-deficiency, driven by the number of nitrogen atoms in the fused ring system.

  • Quinoxaline: Contains two nitrogen atoms (diazanaphthalene).

  • Pyrido[2,3-b]pyrazine: Contains three nitrogen atoms (triazanaphthalene).

The "Third Nitrogen" Effect

The additional nitrogen atom in the pyridine ring of the pyrido[2,3-b]pyrazine scaffold exerts a stronger electron-withdrawing effect than the benzene ring in quinoxaline. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating a stronger Intramolecular Charge Transfer (ICT) when coupled with electron donors (e.g., triphenylamine, carbazole).

Diagram: Electronic Band Gap Engineering

The following diagram illustrates the impact of the auxiliary acceptor on the HOMO-LUMO gap.

BandGap cluster_0 Acceptor Strength Donor Electron Donor (e.g., Carbazole) Q Quinoxaline (2 Nitrogens) Moderate Acceptor Donor->Q ICT PP Pyrido[2,3-b]pyrazine (3 Nitrogens) Strong Acceptor Donor->PP Stronger ICT Result_Q Result (Q): Blue-Shifted Abs Wide Band Gap Q->Result_Q Result_PP Result (PP): Red-Shifted Abs Narrow Band Gap (ICT) PP->Result_PP

Figure 1: Comparison of electron-accepting strength and its impact on spectral properties.

Part 2: Comparative Spectral Performance

The following data summarizes the typical UV-Vis absorption characteristics of D-A-D (Donor-Acceptor-Donor) systems where the donor is kept constant (typically a diarylamine or carbazole derivative) and only the acceptor is varied.

Table 1: Optical Properties Comparison[1]
FeatureQuinoxaline (Q) DerivativesPyrido[2,3-b]pyrazine (PP) DerivativesPerformance Delta

(ICT Band)
380 – 440 nm412 – 485 nmRed Shift (+30–45 nm)
Molar Extinction (

)

M

cm


M

cm

Higher Absorptivity
Optical Band Gap (

)
2.60 – 2.90 eV2.07 – 2.64 eVNarrower Gap
Solvatochromism ModerateStrong PositiveHigh Polarity Sensitivity
LUMO Level ~ -2.70 eV~ -3.60 eVStabilized LUMO

Data synthesized from comparative studies of D-A-D architectures [1, 2, 4].

Spectral Analysis[1][2][4][5][6][7][8]
  • 
     Transitions:  Both scaffolds show high-energy bands (300–360 nm) corresponding to localized aromatic transitions.
    
  • ICT Band: The pyrido[2,3-b]pyrazine derivatives exhibit a distinct, broad, and intense absorption band in the visible region (400–500 nm). This is the "working" band for solar cells and visible-light excitability.

  • Hyperchromic Effect: PP derivatives often display higher

    
     values, making them more efficient photon harvesters per mole than their quinoxaline counterparts [2].
    

Part 3: Solvatochromism & Environmental Sensitivity

Pyrido[2,3-b]pyrazine dyes exhibit positive solvatochromism , meaning their absorption maximum red-shifts as solvent polarity increases. This confirms the highly polarized nature of the excited state, a critical feature for biological sensing probes.

Table 2: Solvent-Dependent Shifts (Representative PP-Dye)
SolventPolarity Index (

)

(nm)
Observation
Toluene 0.099445Blue-shifted, Vibronic structure often visible
THF 0.207458Loss of fine structure
DCM 0.309464Bathochromic shift
DMSO 0.444476Strongest Red-shift, Broadening

Note: In highly polar protic solvents (like Methanol), hydrogen bonding with the three nitrogen atoms can quench fluorescence or alter absorption unexpectedly [1].

Part 4: Validated Experimental Protocol

To ensure data integrity, one must account for the planar nature of pyrido[2,3-b]pyrazines, which drives them to form H-aggregates (blue-shifted) or J-aggregates (red-shifted) at high concentrations.

Workflow Diagram

Protocol Step1 1. Stock Preparation Dissolve in HPLC-grade THF/DMSO Conc: 1.0 mM Step2 2. Dilution Series Prepare 1, 5, 10, 50 µM samples Step1->Step2 Step3 3. Linearity Check Plot Abs vs. Conc (Beer-Lambert) Step2->Step3 Decision Is R² > 0.99? Step3->Decision Step4_Pass 4. Characterization Record Full Spectrum (300-800nm) Decision->Step4_Pass Yes Step4_Fail Aggregation Detected Sonicate or Change Solvent Decision->Step4_Fail No

Figure 2: Protocol for validating molecular dispersion before spectral analysis.

Step-by-Step Methodology
  • Solvent Purity: Use strictly HPLC-grade or Spectroscopic-grade solvents. The basicity of the pyrido-pyrazine ring makes it sensitive to trace acids in solvents (e.g., aged Chloroform), which can protonate the pyridine nitrogen and drastically alter the spectrum [6].

  • Stock Solution: Prepare a

    
     M stock solution in THF or DMSO. Sonicate for 10 minutes to ensure complete dissolution.
    
  • Aggregation Check (Critical):

    • Prepare dilutions at

      
       M, 
      
      
      
      M, and
      
      
      M.
    • Measure absorbance at the expected

      
      .
      
    • Validation: The molar extinction coefficient (

      
      ) calculated at each concentration must be identical (within 5%). If 
      
      
      
      decreases as concentration increases, H-aggregation is occurring.
  • Measurement: Record the spectrum from 300 nm to 800 nm using a quartz cuvette (1 cm path length).

  • Reference Correction: Always run a baseline correction with the pure solvent before the sample.

References

  • RSC Advances (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties.

  • Molecules (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. [1][2][3]

  • Dyes and Pigments (2009). Absorption spectrum of pyrazine derivatives and comparison with quinoxaline analogs.

  • Chemistry – A European Journal (2019). Quinoxaline and Pyrido[x,y-b]pyrazine-Based Emitters: Tuning Normal Fluorescence to Thermally Activated Delayed Fluorescence.

  • PMC (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds.

  • Academie des Sciences (2021). A detailed UV–Vis spectral investigation of organic dyes: experimental and theoretical insight (Protonation effects).

Sources

Safety Operating Guide

Personal protective equipment for handling 3,8-Dibromopyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Status: CAUTIONIRRITANT / REACTIVE INTERMEDIATE

3,8-Dibromopyrido[2,3-b]pyrazine (CAS: 1838674-98-8) is a halogenated heteroaromatic building block used primarily in the synthesis of kinase inhibitors and organic semiconductor materials. Its dual-nitrogen fused ring system, combined with labile bromine substituents, presents specific hazards regarding respiratory sensitization and skin/eye irritation .

Critical Directive: Treat as a High-Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate until biological activity is ruled out. The nitrogen-rich core allows for metal chelation and biological interaction, while the bromine atoms facilitate cross-coupling but can hydrolyze to release trace hydrogen bromide (HBr) upon prolonged exposure to moisture.

Technical Hazard Identification & Risk Assessment

Chemical Identity[1][2][3][4]
  • IUPAC Name: 3,8-Dibromopyrido[2,3-b]pyrazine[1]

  • CAS Number: 1838674-98-8[1]

  • Molecular Formula: C₇H₃Br₂N₃

  • Molecular Weight: 288.93 g/mol [1]

  • Physical State: Pale yellow to off-white solid.

Hazard Classification (GHS)

Based on structural analogs (pyrido[2,3-b]pyrazine core) and functional group analysis:

Hazard ClassCategoryHazard Statement (H-Code)Mechanism of Action
Skin Irritation Cat.[2][3][4][5][6] 2H315: Causes skin irritation.[2][3][4][5][6][7]Lipophilic nature allows dermal penetration; bromines can react with nucleophilic skin proteins.
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[2][3][4][5][6][7]Fine dust acts as a mechanical and chemical abrasive to corneal tissue.
STOT - SE Cat. 3H335: May cause respiratory irritation.[2][3][4][6]Inhalation of dust triggers mucosal inflammation in the upper respiratory tract.
Acute Toxicity Cat. 4H302: Harmful if swallowed.[4][6][7]Nitrogen-heterocycles often exhibit biological activity; ingestion risks systemic toxicity.

Personal Protective Equipment (PPE) Matrix

Logic: The primary risk is dust inhalation during weighing and dermal absorption during solution-phase handling. Standard nitrile gloves are insufficient for prolonged exposure to halogenated solvents often used with this compound (e.g., DCM, Chloroform).

PPE Selection Table
Protection ZoneEquipment StandardSpecifications & Rationale
Respiratory P95 / N95 Respirator (Minimum)Solid Handling: Required if weighing outside a fume hood (not recommended). Solution Handling: Fume hood is primary; respirator backup if aerosolization is possible.
Hand Protection Double Gloving Inner: Nitrile (4 mil). Outer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) if using DCM/THF. Reasoning: Brominated aromatics in solution can permeate thin nitrile rapidly.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for fine powders. Goggles seal against airborne dust entry.
Body Tyvek® Lab Coat / Apron Use a closed-front lab coat with elastic cuffs to prevent dust migration up the sleeves.

Operational Protocols: Step-by-Step

Phase 1: Receipt & Storage[9]
  • Inspection: Upon receipt, inspect the bottle for crystalline deposits on the cap, which indicate sublimation or container breach.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

    • Why? The electron-deficient pyrazine ring is susceptible to nucleophilic attack by atmospheric moisture over time, leading to degradation and HBr release.

Phase 2: Weighing & Transfer (Critical Control Point)

Goal: Zero dust generation.

  • Engineering Control: Perform all open-vessel manipulations inside a certified Chemical Fume Hood.

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat. Dry heteroaromatic powders are prone to static charge, causing "fly-away" dust.

  • Transfer: Do not pour. Use a micro-spatula to transfer directly into the tared reaction vessel.

Phase 3: Reaction Setup
  • Solvent Choice: When dissolving in halogenated solvents (DCM) or polar aprotic solvents (DMF, DMSO), assume the permeation rate of the glove is compromised. Change outer gloves immediately after any splash.

  • Incompatibility: Avoid strong oxidizers and strong bases. The pyridine nitrogen can form N-oxides, potentially altering the reaction pathway exothermically.

Phase 4: Cleanup & Decontamination
  • Dry Spills: Do not sweep. Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.

  • Surface Decon: Wipe surfaces with a 5% surfactant solution (detergent) followed by water.

    • Why? Simple water may not solubilize the lipophilic aromatic rings effectively.

Waste Disposal & Environmental Stewardship

Strict Segregation Rule: Never dispose of 3,8-Dibromopyrido[2,3-b]pyrazine in general trash or aqueous drains.

Waste StreamContentsDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Hazardous Solid Waste (Trace Chem). Incineration is required to destroy the refractory heteroaromatic ring.
Liquid Waste Reaction mother liquors, rinsates.Halogenated Organic Waste. Must be segregated from non-halogenated solvents to prevent corrosion of incinerator scrubbers (due to Br/Cl content).
Sharps Contaminated needles/syringes.Chemically Contaminated Sharps Bin.

Visualizations

Figure 1: Operational Workflow & Safety Logic

This diagram outlines the logical flow from storage to disposal, highlighting critical decision points for safety.[3][5][7]

SafetyWorkflow Start Start: Chemical Receipt Storage Storage: 2-8°C, Inert Gas Start->Storage Check Visual Inspection: Crystals on Cap? Storage->Check Fail Quarantine & Test Purity Check->Fail Yes (Degradation Risk) Weigh Weighing: Fume Hood Only (Anti-static protocols) Check->Weigh No (Intact) Waste Disposal: Halogenated Stream Fail->Waste Reaction Reaction: Inert Atmosphere Weigh->Reaction Transfer via Spatula Reaction->Waste Post-Exp Cleanup

Caption: Operational lifecycle for 3,8-Dibromopyrido[2,3-b]pyrazine emphasizing the critical inspection step to detect moisture-induced degradation.

Figure 2: PPE Decision Tree

This diagram assists researchers in selecting the correct glove and respiratory protection based on the state of the chemical.

PPEDecision State Chemical State? Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution RiskSolid Risk: Dust Inhalation Solid->RiskSolid RiskLiq Risk: Dermal Absorption Solution->RiskLiq ActionSolid PPE: Nitrile Gloves + Safety Goggles + Fume Hood RiskSolid->ActionSolid ActionLiq PPE: Double Gloving (Laminate/Nitrile) + Splash Goggles RiskLiq->ActionLiq

Caption: Decision logic for Personal Protective Equipment (PPE) selection based on physical state and primary exposure vector.

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes.[5][6][7] Lifting upper and lower eyelids is crucial to remove trapped particulates. Seek medical attention.

  • Skin Contact: Wash with soap and water.[4][5][6][7] Do not use alcohol or acetone, as these may increase skin permeability to the compound.

  • Spill (Large): Evacuate the area. Personnel wearing Self-Contained Breathing Apparatus (SCBA) should handle spills >10g outside a hood.

References

  • PubChem. (2025).[2] Pyrido[2,3-b]pyrazine (Parent Compound) - Safety and Hazards. National Library of Medicine. Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.